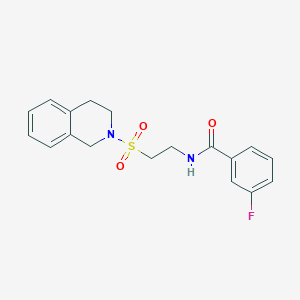

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-fluorobenzamide

Description

N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-fluorobenzamide is a synthetic small molecule characterized by a 3-fluorobenzamide core linked via an ethyl sulfonyl group to a 3,4-dihydroisoquinoline moiety.

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3S/c19-17-7-3-6-15(12-17)18(22)20-9-11-25(23,24)21-10-8-14-4-1-2-5-16(14)13-21/h1-7,12H,8-11,13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGPGJIDAVLEKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-fluorobenzamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of 3,4-dihydroisoquinoline: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.

Sulfonylation: The 3,4-dihydroisoquinoline is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

Coupling with 3-fluorobenzamide: The sulfonylated intermediate is then coupled with 3-fluorobenzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: DDQ in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether under reflux.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of N-acyl/sulfonyl iminium ions.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-fluorobenzamide has several scientific research applications:

Medicinal Chemistry: It has been studied for its potential antidepressant and anticonvulsant activities.

Biology: The compound has shown antifungal activity against various pathogenic fungi.

Pharmacology: It is being explored as a potential therapeutic agent for treating neurological disorders such as depression and epilepsy.

Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Substituent Effects in Sulfonamide Analogues ()

| Compound | Substituent (X) | Potential Impact |

|---|---|---|

| 1a | H | Baseline polarity |

| 1b | CH₃ | Increased hydrophobicity |

| 1c | OCH₃ | Enhanced solubility |

| 1d | Br | Improved binding via halogen bonding |

| 1e | Cl | Moderate hydrophobicity |

| 1f | (C=O)OCH₂CH₃ | Steric hindrance, ester hydrolysis susceptibility |

Fluorinated Benzamide Derivatives

Fluorinated benzamides, such as N-(3-fluorophenyl)-2-(trifluoromethyl)benzamide (flutolanil) and N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican) (), highlight the role of fluorine in enhancing metabolic stability and bioavailability. Key distinctions:

- Flutolanil (): A fungicide with a trifluoromethyl group, demonstrating increased resistance to oxidative degradation compared to non-fluorinated analogues.

- Diflufenican (): A herbicide where fluorine atoms reduce soil mobility, prolonging activity.

Dihydroisoquinoline-Containing Compounds

GF120918 and XR9576 ()

These dihydroisoquinoline derivatives feature ethyl-linked carboxamide groups but incorporate additional methoxy and acridine/pyridine moieties. For example:

- GF120918 : A P-glycoprotein inhibitor with a 5-methoxy-9-oxoacridine group, enabling broad-spectrum efflux pump inhibition.

- XR9576: A quinoline-carboxamide derivative with enhanced potency due to extended π-π stacking interactions.

The target compound’s simpler dihydroisoquinoline-sulfonyl-ethyl architecture may limit its pharmacokinetic profile compared to these multi-ring systems .

Furan-Substituted Analogues ()

The compound N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-fluorobenzamide (898433-13-1) replaces the sulfonyl group with a furan-2-yl moiety. Key differences:

Table 2: Structural and Functional Comparison with Furan Analogues

| Property | Target Compound | 898433-13-1 (Furan Analogue) |

|---|---|---|

| Linker Group | Sulfonyl (-SO₂-) | Furan (C₄H₃O) |

| Polarity | High | Moderate |

| Metabolic Stability | Likely higher (stable SO₂) | Lower (furan oxidation risk) |

| Hydrogen-Bond Capacity | Strong (SO₂ accepts/donates) | Weak (furan lacks H-bonding) |

Pyrazolo-Pyrimidine Derivatives ()

Compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ) feature fused heterocyclic systems (pyrazolo-pyrimidine) and fluorinated chromenones. These structures exhibit:

- Complexity : The target compound’s simpler scaffold lacks the multi-ring complexity required for kinase binding, suggesting divergent therapeutic applications .

Biological Activity

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-fluorobenzamide is a complex organic compound belonging to the class of benzanilides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and therapeutic applications. This article details the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 455.6 g/mol

- CAS Number : 922115-64-8

The structure includes a 3,4-dihydroisoquinoline moiety linked to a sulfonyl group and a 3-fluorobenzamide group, which contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of 3,4-Dihydroisoquinoline : Achieved through the Pictet-Spengler reaction.

- Sulfonylation : The isoquinoline is treated with a sulfonyl chloride in the presence of a base.

- Coupling with 3-Fluorobenzamide : The sulfonylated intermediate is coupled with 3-fluorobenzoyl chloride.

Antidepressant and Anticonvulsant Activities

Research has indicated that this compound exhibits potential antidepressant and anticonvulsant activities. These effects are believed to be mediated through interactions with neurotransmitter systems, particularly serotonin (5-HT) and norepinephrine (NE), which play crucial roles in mood regulation.

Antifungal Properties

The compound has also demonstrated antifungal activity against various pathogenic fungi. This aspect is significant for developing new antifungal agents in response to increasing fungal resistance against conventional treatments.

The proposed mechanism of action involves:

- Interaction with Neurotransmitter Systems : Enhancing the levels of serotonin and norepinephrine in the central nervous system.

- Inhibition of Specific Enzymes : Potentially inhibiting enzymes involved in neurotransmitter breakdown or metabolism.

In Vitro Studies

In vitro studies have evaluated the compound's effects on various cancer cell lines. For instance, cell viability assays indicated that this compound can significantly reduce cell proliferation in high reactive oxygen species (ROS) environments, such as in prostate cancer cells (PC-3). This suggests that the compound may be particularly effective in targeting cancer cells that exhibit elevated ROS levels .

Comparative Activity Table

| Compound | Activity Type | Cell Line Tested | IC50 Value (nM) |

|---|---|---|---|

| FK866 | Anti-proliferative | PC-3 | 4 |

| This compound | Anti-fungal | Various Fungi | TBD |

Note: IC50 values are subject to experimental conditions and may vary across studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.